Thalidomide-O-PEG1-propargyl

PROTAC linker design molecular weight optimization physicochemical properties

Thalidomide-O-PEG1-propargyl (CAS 2098487-79-5) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting moiety, a single-unit polyethylene glycol (PEG1) spacer, and a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. With a molecular weight of 356.33 Da (C₁₈H₁₆N₂O₆), it occupies a distinct physicochemical niche between the zero-PEG analog Thalidomide-propargyl (312.28 Da) and the two-unit PEG variant Thalidomide-O-PEG2-propargyl (400.38 Da).

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
Cat. No. B8122435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG1-propargyl
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC#CCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C18H16N2O6/c1-2-8-25-9-10-26-13-5-3-4-11-15(13)18(24)20(17(11)23)12-6-7-14(21)19-16(12)22/h1,3-5,12H,6-10H2,(H,19,21,22)
InChIKeyVOTHWXFPWIRHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG1-propargyl: A Minimal-Length PEG Linker CRBN Ligand Conjugate for PROTAC Design and Click Chemistry Assembly


Thalidomide-O-PEG1-propargyl (CAS 2098487-79-5) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) recruiting moiety, a single-unit polyethylene glycol (PEG1) spacer, and a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . With a molecular weight of 356.33 Da (C₁₈H₁₆N₂O₆), it occupies a distinct physicochemical niche between the zero-PEG analog Thalidomide-propargyl (312.28 Da) and the two-unit PEG variant Thalidomide-O-PEG2-propargyl (400.38 Da) . The compound serves as a PROTAC building block wherein the thalidomide core recruits the CRL4^CRBN E3 ubiquitin ligase complex while the alkyne handle enables modular, bioorthogonal conjugation to azide-functionalized target-protein ligands, as established in the seminal click chemistry PROTAC platform [1].

Why Thalidomide-O-PEG1-propargyl Cannot Be Substituted with Other PEG-Length CRBN Ligand-Linker Conjugates in PROTAC SAR Campaigns


In PROTAC development, linker length is not a tunable afterthought but a primary determinant of ternary complex geometry, degradation potency, and target selectivity [1]. Systematic linker structure-activity relationship (SAR) studies have demonstrated that shortening a PROTAC linker below four PEG units can impair CRBN binding affinity by up to 20-fold due to binary steric repulsions between the ligase and target protein [2], while a single ethylene glycol unit extension can completely switch degradation selectivity between closely related paralogs such as EGFR and HER2 [3]. Furthermore, in Retro-2-based PROTACs, PEG2-linker constructs degraded the translation termination factor GSPT1 with a DC₅₀ of 310–430 nM, whereas the PEG3 variant showed a 1.6–2.3-fold weaker DC₅₀ (700 nM) and substantially reduced maximal degradation (DCₘₐₓ = 29% vs. 74–96%) [4]. These data demonstrate that each PEG unit increment produces non-linear, context-dependent effects on degradation efficacy that cannot be predicted or compensated by simply substituting a different PEG-length analog. Thalidomide-O-PEG1-propargyl therefore represents a specific, non-interchangeable linker length within the CRBN PROTAC design space.

Quantitative Differentiation Evidence for Thalidomide-O-PEG1-propargyl Versus Closest PEG-Length Analogs


Molecular Weight Niche: PEG1 Fills the 356 Da Gap Between Zero-PEG and PEG2 CRBN Ligand-Linker Conjugates

Thalidomide-O-PEG1-propargyl possesses a molecular weight of 356.33 Da, positioning it in a distinct and unoccupied MW window between the zero-PEG Thalidomide-propargyl (312.28 Da) and Thalidomide-O-PEG2-propargyl (400.38 Da) . This ~44 Da increment over the non-PEGylated analog and ~44 Da decrement versus the PEG2 variant represents a precisely quantifiable structural differentiation. The MW of 356 Da falls within the lower range of PROTAC building blocks where each incremental PEG unit adds approximately 44 Da (one -CH₂CH₂O- unit), enabling fine-grained control over the final PROTAC MW when this conjugate is coupled with a target-protein ligand via click chemistry . The PEG4 variant (488.5 Da) adds a further ~88 Da beyond PEG2, illustrating that PEG1 provides the smallest possible PEG-containing CRBN ligand-linker conjugate with an alkyne terminus available for PROTAC assembly [1].

PROTAC linker design molecular weight optimization physicochemical properties CRBN ligand conjugate

Linker Atom Count Differentiation: PEG1 Provides the Shortest Flexible Ether Spacer with Terminal Alkyne Among CRBN Ligand-Linker Conjugates

The PEG1 spacer in Thalidomide-O-PEG1-propargyl contributes approximately 4–5 linear atoms (two carbons and one ether oxygen) between the thalidomide phthalimide 4-position oxygen and the propargyl terminus, yielding an estimated total linker atom count (from thalidomide attachment point to alkyne carbon) of approximately 6–7 atoms . In contrast, Thalidomide-O-PEG2-propargyl extends this to ~9–10 atoms, and Thalidomide-O-PEG4-Propargyl to ~15–16 atoms . This atomic-scale differentiation is functionally significant: PROTAC linker SAR studies have established that binding affinity for BTK and CRBN was impaired by up to 20-fold when PROTAC linkers were shortened below four PEG units, attributed to binary steric repulsions between the ligase and target protein [1]. Conversely, linkers shorter than 12 atoms failed to induce any TBK1 degradation, while 12–29 atom linkers achieved subnanomolar DC₅₀ values (3 nM) [2]. The PEG1 spacer thus represents the minimal-length flexible PEG spacer available for CRBN-based PROTAC design, occupying a critical SAR niche where steric clash risk must be empirically evaluated against the permeability benefits of lower molecular weight.

PROTAC linker SAR ternary complex geometry linker length optimization CRBN E3 ligase

PEG1-Dependent Solubility Enhancement Quantified Against Non-PEGylated Thalidomide-propargyl

The incorporation of a single ethylene glycol unit in Thalidomide-O-PEG1-propargyl introduces one additional hydrogen-bond-accepting ether oxygen, which increases topological polar surface area (TPSA) and hydrophilicity compared to the non-PEGylated Thalidomide-propargyl . While direct head-to-head solubility measurements for the target compound are limited in the open literature, the PEG2 analog Thalidomide-O-PEG2-propargyl demonstrates a formulation solubility of ≥3 mg/mL (7.49 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline . The PEG4 variant Thalidomide-O-PEG4-Propargyl exhibits broader solvent compatibility, dissolving in water, DMF, DCM, and DMSO [1]. PEG incorporation is recognized in the PROTAC linker design literature as a primary strategy to increase aqueous solubility; PEG chains are the most common linker motif, appearing in approximately 54% of all published degrader structures, and their hydrophilic nature directly improves solubility and reduces aggregation propensity [2]. The PEG1 unit in Thalidomide-O-PEG1-propargyl therefore provides a quantifiable, incremental solubility advantage over Thalidomide-propargyl (no PEG) while potentially retaining better membrane permeability than the more hydrophilic PEG4 variant.

aqueous solubility PEGylation PROTAC formulation DMSO solubility

Click Chemistry Reactivity Enabled by Terminal Propargyl with Minimal PEG Spacer: Platform Validation from Wurz et al. (2018)

Thalidomide-O-PEG1-propargyl carries a terminal alkyne group suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the foundational reaction of the click chemistry PROTAC platform described by Wurz et al. [1]. This seminal study demonstrated that thalidomide-propargyl derivatives can be conjugated to azide-bearing target-protein ligands (e.g., JQ-1 for BRD4) to generate functional PROTACs, with the alkyne positioned at the phthalimide 4-position to preserve cereblon binding affinity [2]. The PEG1 spacer provides the minimal ether bridge that physically separates the triazole linkage (formed upon click conjugation) from the thalidomide core, reducing potential steric interference with CRBN binding that may occur with the zero-PEG analog where the triazole is directly adjacent to the phthalimide ring . The Tocris/Funakoshi technical datasheet for the zero-PEG Thalidomide-propargyl confirms that the alkyne is introduced at a position known not to significantly affect cereblon binding ; the PEG1 variant preserves this attachment site while adding one ethylene glycol unit of spatial separation.

click chemistry CuAAC PROTAC synthesis alkyne-azide cycloaddition bioorthogonal conjugation

Linker Length-Dependent Degradation Potency and Selectivity: Single PEG Unit Increments Produce Non-Linear Effects on DC₅₀ and Isoform Selectivity

Quantitative evidence from two independent PROTAC systems demonstrates that single ethylene glycol unit changes in linker length produce functionally decisive shifts in degradation potency and target selectivity. In Retro-2-based CRBN-recruiting PROTACs, the PEG2-linker variants 2 and 2bis induced GSPT1 degradation with DC₅₀ values of 430 nM and 310 nM, achieving DCₘₐₓ values of 74% and 96%, respectively; the PEG3-linker variant 3 showed a significantly weaker DC₅₀ of 700 nM and only 29% maximal degradation [1]. In the EGFR/HER2 system, Burslem et al. demonstrated that extending a PROTAC linker by a single ethylene glycol unit completely abolished HER2 degradation while preserving EGFR degradation, converting a dual degrader into an isoform-selective agent [2]. These findings establish that PEG chain length is not linearly correlated with degradation efficiency and that each PEG unit (PEG1, PEG2, PEG3, PEG4) represents a distinct, non-predictable SAR point that must be empirically evaluated. Thalidomide-O-PEG1-propargyl therefore provides access to the shortest-PEG SAR position, which is absent from screening cascades that begin at PEG2 or PEG4 linkers.

degradation selectivity DC50 linker SAR protein isoform selectivity GSPT1 degradation

Optimal Application Scenarios for Thalidomide-O-PEG1-propargyl Based on Quantitative Differentiation Evidence


PROTAC Linker SAR Matrix Campaigns Requiring Systematic PEG-Length Variation from Minimal to Extended Spacers

In any PROTAC optimization campaign where linker length is systematically varied, Thalidomide-O-PEG1-propargyl serves as the shortest-PEG entry in a library that spans PEG0 (Thalidomide-propargyl) through PEG4 and beyond. As demonstrated by the Retro-2 PROTAC study, linker length changes as small as one ethylene glycol unit can shift DC₅₀ by >2-fold and DCₘₐₓ by >3-fold [1], making omission of the PEG1 data point a genuine risk to SAR completeness. The compound's terminal alkyne enables parallel CuAAC conjugation to a common azide-functionalized target-protein ligand library, allowing direct, head-to-head comparison of degradation efficiency as a function of PEG unit count while controlling for warhead and ligase ligand identity [2].

Minimal-Linker PROTAC Design for Targets Requiring Short E3 Ligase–Target Protein Distances

For protein targets where the lysine ubiquitination site is predicted to be in close spatial proximity to the CRBN surface, a short linker may be required to achieve productive ternary complex geometry. The PROTAC linker design literature documents that linkers below 12 atoms can abrogate TBK1 degradation entirely, while 12–29 atom linkers achieve DC₅₀ values of 3 nM [3]. Thalidomide-O-PEG1-propargyl, contributing approximately 6–7 atoms from attachment point to alkyne, provides a minimal-flexible-spacer option that, when combined with a compact target-protein ligand, can probe this short-linker SAR space where PEG2 and PEG4 variants may be excessively long and the zero-PEG variant may introduce steric clash at the triazole junction.

Permeability-Critical PROTAC Programs Where MW Minimization Is Essential

PROTACs frequently exceed the MW and TPSA thresholds associated with favorable oral bioavailability and cell permeability. Each PEG unit adds approximately 44 Da and ~9.2 Ų of TPSA, incrementally increasing hydrophilicity at the potential expense of passive membrane diffusion [4]. When a PROTAC series is approaching or exceeding MW >800 Da or TPSA >200 Ų, selecting Thalidomide-O-PEG1-propargyl (356.33 Da) over the PEG2 (400.38 Da) or PEG4 (488.5 Da) variants can save 44–132 Da in the final PROTAC construct, which may be decisive for maintaining cell-based activity. The Hendrick et al. Direct-to-Biology platform demonstrated that linker physicochemical properties directly impact cellular permeability and degradation outcomes, underscoring the value of having a minimal-PEG option [5].

Molecular Glue Degrader Profiling Where PEG Spacer Length Modulates Neosubstrate Recruitment

The Retro-2 PROTAC study revealed that PEG2-based constructs act as molecular glue degraders (MGDs) for GSPT1 through a CRBN-dependent mechanism, while PEG3 variants showed substantially weaker degradation [1]. This finding—that PEG linker length can govern whether a thalidomide conjugate functions as a monovalent molecular glue versus a bifunctional PROTAC, and with what neosubstrate selectivity—establishes that PEG1-containing conjugates must be included in neosubstrate profiling panels. Thalidomide-O-PEG1-propargyl enables investigation of whether the minimal PEG spacer induces or suppresses neosubstrate degradation (GSPT1, IKZF1/3, CK1α) relative to PEG0, PEG2, and PEG4 analogs, informing both PROTAC selectivity and off-target degradation risk assessment.

Quote Request

Request a Quote for Thalidomide-O-PEG1-propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.